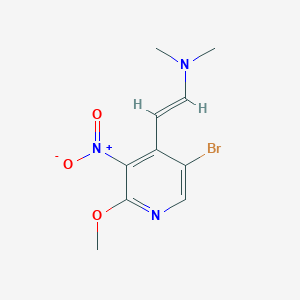![molecular formula C36H44FeP2 10* B1146354 (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine CAS No. 158923-09-2](/img/structure/B1146354.png)
(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine” is a chiral ferrocene P,P ligand . It plays an important role in the preparation of asymmetric catalytic hydrogenation catalysts .
Synthesis Analysis
The synthesis of this compound involves the use of acetylferrocene . It’s also noted that compared with most bisphosphine ligands that are easily oxidized, this type of bisphosphine ligand is relatively stable .Chemical Reactions Analysis
This compound is an important ligand in the preparation of asymmetric catalytic hydrogenation catalysts . It’s relatively stable compared to most bisphosphine ligands that are easily oxidized .Physical And Chemical Properties Analysis
The compound is a powder form with a molecular weight of 554.55 . Its empirical formula is C32H52FeP2 .Applications De Recherche Scientifique
- Organometallic Chemistry and Catalysis
- This compound is a chiral phosphine ligand used in enantioselective synthesis . It is widely used in transition metal catalysis, coordination chemistry, and organic synthesis reactions .
- The compound can be used as a chiral ligand and catalyst to participate in asymmetric catalytic reactions to synthesize chiral molecules .
- The results of these reactions often yield high enantioselectivity .
- Material Science and Engineering
- This compound could potentially be used in the synthesis of hydrogels . Hydrogels are composed of three-dimensional structures with hydrated polymeric network . They have gained significant interest in a wide variety of applications including tissue engineering, drug delivery, diagnostics, imaging, and optics .
- The super intelligent hydrogels have stimuli-responsive behavior like temperature, pressure, pH, electric and magnetic fields . This property makes them reliable for utilizing as controlled delivery vehicles for the supply of drugs, proteins, and peptides to the targeted sites .
- Pharmaceutical Applications
- This compound could potentially be used in the synthesis of pharmaceuticals . As a chiral phosphine ligand, it can be used in enantioselective synthesis, which is crucial in the production of pharmaceuticals .
- The compound can be used to synthesize chiral molecules, which are often used in drugs to increase efficacy and reduce side effects .
Orientations Futures
Propriétés
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/t25-;;/m1../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOOIDCKLIQAJV-KHZPMNTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44FeP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine | |
CAS RN |
158923-09-2 |
Source


|
| Record name | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)
![Ethanone, 1-bicyclo[4.2.1]nona-2,4-dien-7-yl-, endo- (9CI)](/img/no-structure.png)
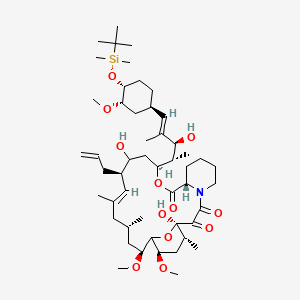
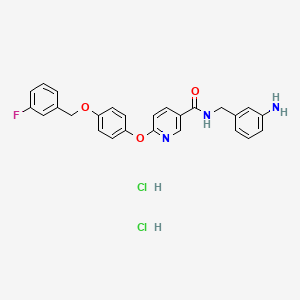
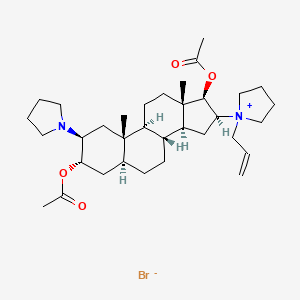
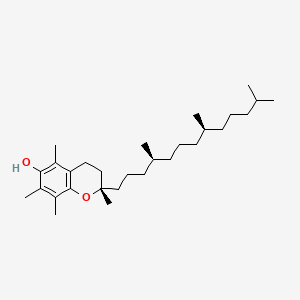
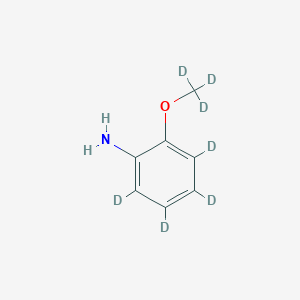
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)
![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)
